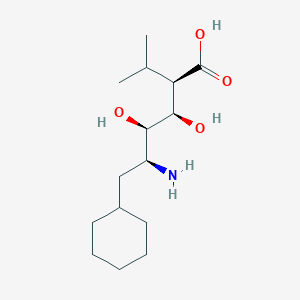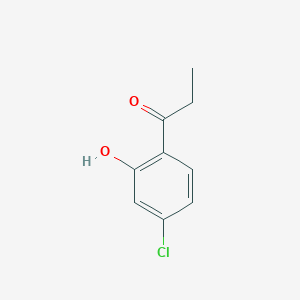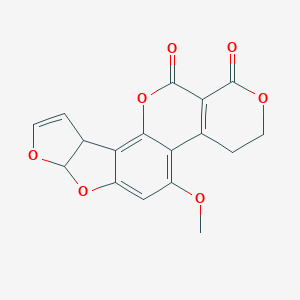
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid, also known as AICA ribonucleotide or ZMP, is a nucleotide analog that is involved in various biochemical pathways. It is synthesized from the amino acid histidine and is a precursor to the nucleotide adenosine monophosphate (AMP). This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide acts as an AMP mimetic and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of fatty acid synthesis and protein synthesis. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide also activates sirtuins, a family of proteins involved in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has various biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, inhibition of fatty acid synthesis and protein synthesis, and activation of sirtuins. These effects make 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide a promising therapeutic agent for various diseases, including type 2 diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has several advantages for lab experiments, including its ability to activate AMPK and sirtuins, which are key regulators of cellular metabolism. However, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide is also known to be unstable and can degrade quickly, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. One area of research is the development of more stable analogs of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide that can be used in experiments. Another area of research is the investigation of the potential therapeutic applications of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide in various diseases, including type 2 diabetes and cancer. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide and its effects on cellular metabolism.
Méthodes De Synthèse
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of histidine with various reagents to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide. Enzymatic synthesis involves the use of enzymes such as histidine triad nucleotide-binding protein (HINT) to catalyze the reaction between histidine and phosphoribosyl pyrophosphate (PRPP) to yield 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide.
Applications De Recherche Scientifique
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in ischemic stroke and traumatic brain injury. 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has also been studied for its potential anti-cancer effects, as it can induce apoptosis in cancer cells. Additionally, 5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid ribonucleotide has been shown to improve glucose uptake in skeletal muscle and has potential applications in the treatment of type 2 diabetes.
Propriétés
Numéro CAS |
1197-07-5 |
|---|---|
Nom du produit |
5-Amino-6-cyclohexyl-3,4-dihydroxy-2-isopropyl-hexanoic acid |
Formule moléculaire |
C15H29NO4 |
Poids moléculaire |
287.39 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-5-amino-6-cyclohexyl-3,4-dihydroxy-2-propan-2-ylhexanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-9(2)12(15(19)20)14(18)13(17)11(16)8-10-6-4-3-5-7-10/h9-14,17-18H,3-8,16H2,1-2H3,(H,19,20)/t11-,12+,13+,14+/m0/s1 |
Clé InChI |
VCIPTNRIUQKMFQ-REWJHTLYSA-N |
SMILES isomérique |
CC(C)[C@H]([C@H]([C@@H]([C@H](CC1CCCCC1)N)O)O)C(=O)O |
SMILES |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
SMILES canonique |
CC(C)C(C(C(C(CC1CCCCC1)N)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)



![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)




![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
